molecular formula C13H23NO4S B156599 (2-Hydroxy-1,1-dimethylethyl)dimethylammonium toluene-p-sulphonate CAS No. 10026-99-0

(2-Hydroxy-1,1-dimethylethyl)dimethylammonium toluene-p-sulphonate

Cat. No. B156599
CAS RN: 10026-99-0
M. Wt: 289.39 g/mol
InChI Key: JZFUBSFZOGZENZ-UHFFFAOYSA-N
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Description

(2-Hydroxy-1,1-dimethylethyl)dimethylammonium toluene-p-sulphonate, commonly known as TBA tosylate, is a quaternary ammonium compound. It is a widely used reagent in organic synthesis and is known for its high solubility in polar solvents. TBA tosylate is a versatile compound and has been used in a variety of applications, including as a phase transfer catalyst, a Lewis acid, and a nucleophile.

Mechanism Of Action

TBA tosylate acts as a phase transfer catalyst by transferring a reactant from one phase to another. It does this by forming an ion pair with the reactant, which increases its solubility in the solvent. TBA tosylate can also act as a Lewis acid by accepting a pair of electrons from a nucleophile. This can lead to the formation of a new bond between the nucleophile and the substrate.

Biochemical And Physiological Effects

TBA tosylate has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care. It is a skin irritant and can cause respiratory problems if inhaled. It should not be ingested or injected.

Advantages And Limitations For Lab Experiments

TBA tosylate has several advantages in lab experiments. It is a highly soluble compound and can be easily dissolved in polar solvents. It is also a versatile compound and can be used in a variety of reactions. TBA tosylate is also relatively inexpensive compared to other reagents.
However, TBA tosylate has some limitations. It is a toxic compound and should be handled with care. It can also be difficult to remove from reaction mixtures, which can lead to contamination of the final product. TBA tosylate can also be difficult to handle in large-scale reactions.

Future Directions

There are several future directions for research on TBA tosylate. One area of research could be the development of new synthetic methods using TBA tosylate as a catalyst. Another area of research could be the development of new applications for TBA tosylate, particularly in the field of nanotechnology. Finally, research could be conducted on the toxicity of TBA tosylate and ways to mitigate its harmful effects.

Synthesis Methods

TBA tosylate can be synthesized through the reaction between toluene-p-sulfonyl chloride and tertiary butylamine. The reaction is carried out in a polar solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid.

Scientific Research Applications

TBA tosylate has been extensively used in scientific research. It has been used as a catalyst in organic synthesis reactions, particularly in the synthesis of heterocyclic compounds. It has also been used as a phase transfer catalyst in the synthesis of nanoparticles. TBA tosylate has been used in the synthesis of chiral compounds and in the resolution of racemic mixtures. It has also been used in the synthesis of peptides and proteins.

properties

CAS RN

10026-99-0

Product Name

(2-Hydroxy-1,1-dimethylethyl)dimethylammonium toluene-p-sulphonate

Molecular Formula

C13H23NO4S

Molecular Weight

289.39 g/mol

IUPAC Name

2-(dimethylamino)-2-methylpropan-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C6H15NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,5-8)7(3)4/h2-5H,1H3,(H,8,9,10);8H,5H2,1-4H3

InChI Key

JZFUBSFZOGZENZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CO)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CO)N(C)C

Other CAS RN

10026-99-0

Origin of Product

United States

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